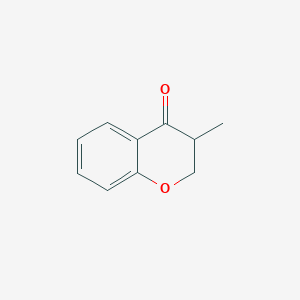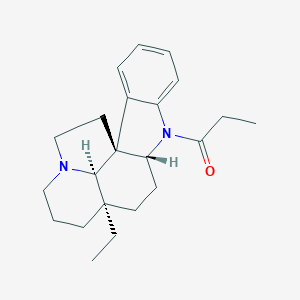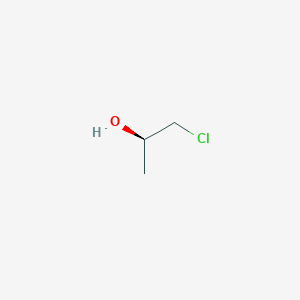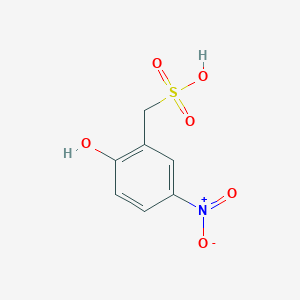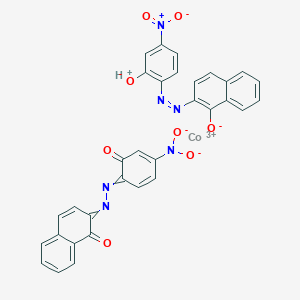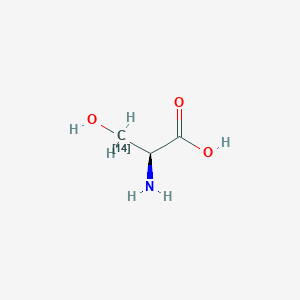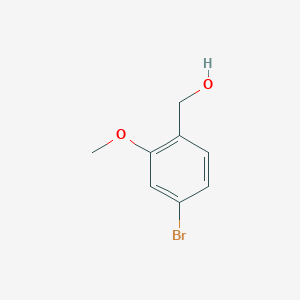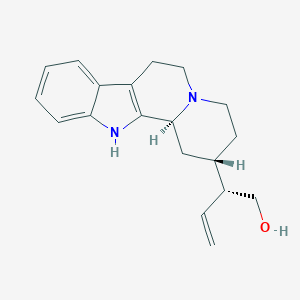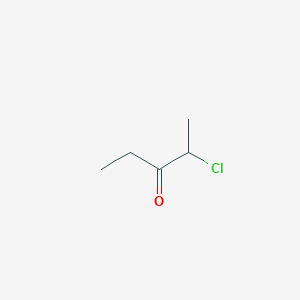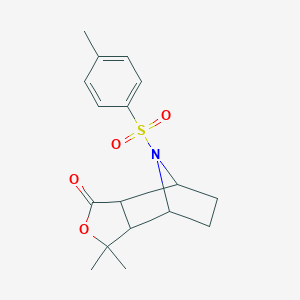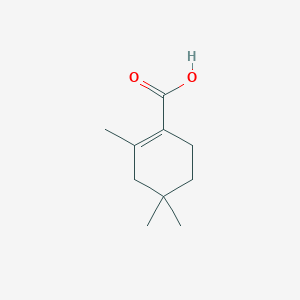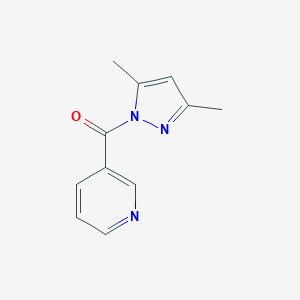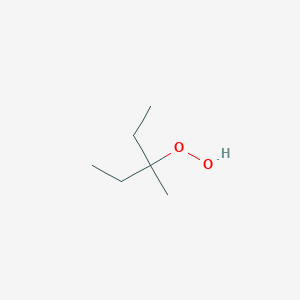
3-Methylpentane-3-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-3-peroxol is a chemical compound that has gained significant attention in scientific research due to its potential as a powerful oxidizing agent. It is often used in laboratory experiments to induce oxidative stress in biological samples and study the resulting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-Methylpentane-3-peroxol involves its ability to generate reactive oxygen species (ROS) upon decomposition. ROS are highly reactive molecules that can cause damage to cellular components, such as proteins, lipids, and DNA. This damage can lead to cell death or dysfunction, and is thought to play a role in the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Methylpentane-3-peroxol depend on the dose and duration of exposure, as well as the specific biological system being studied. In general, exposure to 3-Methylpentane-3-peroxol can lead to increased levels of ROS, oxidative stress, and inflammation. It can also cause changes in gene expression, protein function, and cellular signaling pathways. These effects can have both positive and negative consequences, depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methylpentane-3-peroxol in lab experiments is its ability to induce oxidative stress in a controlled and reproducible manner. This allows researchers to study the effects of oxidative stress on biological systems in a more precise and systematic way. However, there are also several limitations to its use. For example, the compound is highly reactive and unstable, and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on 3-Methylpentane-3-peroxol. One area of interest is the development of new methods for synthesizing the compound, which could improve its stability and ease of use. Another area of focus is the investigation of its effects on specific biological systems, such as cancer cells or neurons. Additionally, there is a need for more research on the potential therapeutic applications of 3-Methylpentane-3-peroxol, particularly in the treatment of diseases associated with oxidative stress.
Métodos De Síntesis
The synthesis of 3-Methylpentane-3-peroxol involves the reaction of 3-methyl-2-butanone with hydrogen peroxide in the presence of sulfuric acid. The reaction proceeds through a complex mechanism involving the formation of a peroxy acid intermediate, which then decomposes to yield 3-Methylpentane-3-peroxol. The resulting compound is a colorless liquid that is highly reactive and unstable, and must be handled with care.
Aplicaciones Científicas De Investigación
3-Methylpentane-3-peroxol has a wide range of scientific research applications, particularly in the field of oxidative stress research. It is often used as a reagent to induce oxidative stress in biological samples, such as cells or tissues, in order to study the resulting biochemical and physiological effects. It has also been used in studies investigating the role of oxidative stress in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease.
Propiedades
Número CAS |
17437-25-1 |
|---|---|
Nombre del producto |
3-Methylpentane-3-peroxol |
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
Clave InChI |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
SMILES canónico |
CCC(C)(CC)OO |
Sinónimos |
1-Ethyl-1-methylpropyl hydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



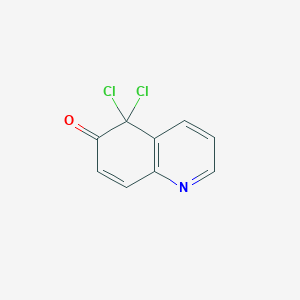
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
